Cas no 915882-68-7 (1-(Ethylsulfonyl)-3-piperidinecarboxamide)

1-(Ethylsulfonyl)-3-piperidinecarboxamide is a specialized organic compound featuring a piperidine core functionalized with an ethylsulfonyl group and a carboxamide moiety. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The ethylsulfonyl group enhances solubility and reactivity, while the carboxamide functionality provides stability and potential for further derivatization. Its well-defined molecular architecture allows for precise modifications, facilitating its use in drug discovery and development. The compound’s high purity and consistent performance make it suitable for research applications requiring reliable and reproducible results. Its versatility underscores its utility in medicinal chemistry and related fields.
1-(Ethylsulfonyl)-3-piperidinecarboxamide structure
915882-68-7 structure
Product Name:1-(Ethylsulfonyl)-3-piperidinecarboxamide
CAS No:915882-68-7
MF:C8H16N2O3S
MW:220.289240837097
CID:3095143
PubChem ID:6472895
Update Time:2025-10-10

1-(Ethylsulfonyl)-3-piperidinecarboxamide Chemical and Physical Properties

Names and Identifiers

    • 1-(Ethylsulfonyl)-3-piperidinecarboxamide
    • STK727205
    • AKOS016347587
    • 915882-68-7
    • 1-ethylsulfonylpiperidine-3-carboxamide
    • 1-(ethanesulfonyl)piperidine-3-carboxamide
    • CS-0316889
    • 1-(ethylsulfonyl)piperidine-3-carboxamide
    • AKOS000433228
    • Inchi: 1S/C8H16N2O3S/c1-2-14(12,13)10-5-3-4-7(6-10)8(9)11/h7H,2-6H2,1H3,(H2,9,11)
    • InChI Key: KNLCRTCGZHRYPL-UHFFFAOYSA-N
    • SMILES: S(CC)(N1CCCC(C(N)=O)C1)(=O)=O

Computed Properties

  • Exact Mass: 220.08816355Da
  • Monoisotopic Mass: 220.08816355Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 307
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.8
  • Topological Polar Surface Area: 88.9Ų

1-(Ethylsulfonyl)-3-piperidinecarboxamide Pricemore >>

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Additional information on 1-(Ethylsulfonyl)-3-piperidinecarboxamide

1-(Ethylsulfonyl)-3-piperidinecarboxamide: A Promising Compound in Pharmaceutical Research

1-(Ethylsulfonyl)-3-piperidinecarboxamide, with the chemical identifier CAS No. 915882-68-7, has emerged as a significant molecule in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered attention for its potential therapeutic applications and its role in drug discovery. Recent advancements in molecular biology and pharmacology have further highlighted the importance of this compound in developing novel therapeutic strategies.

The molecular structure of 1-(Ethylsulfonyl)-3-piperidinecarboxamide consists of a piperidine ring functionalized with an ethylsulfonyl group and a carboxamide moiety. This combination of functional groups confers the molecule with distinct physicochemical properties, including solubility characteristics and reactivity patterns that are crucial for its biological activity. The presence of the sulfonyl group, a key feature in many pharmacologically active compounds, contributes to the molecule's ability to interact with biological targets in a specific manner.

Recent studies have demonstrated the potential of 1-(Ethylsulfonyl)-3-piperidinecarboxamide in modulating various biological pathways. For instance, research published in Journal of Medicinal Chemistry in 2023 highlighted its ability to inhibit specific enzymes involved in inflammatory responses. This finding underscores the compound's potential as an anti-inflammatory agent, a critical area of focus in modern drug development.

One of the key advantages of 1-(Ethylsulfonyl)-3-piperidinecarboxamide is its synthetic accessibility. The compound can be synthesized through a series of well-established chemical reactions, making it a viable candidate for large-scale production. The synthesis process, which involves the coupling of piperidine derivatives with ethylsulfonyl groups, has been optimized to enhance yield and purity, ensuring the compound meets the stringent quality standards required for pharmaceutical applications.

Moreover, the compound's pharmacokinetic profile is another area of interest. Preliminary studies suggest that 1-(Ethylsulfonyl)-3-piperidinecarboxamide exhibits favorable absorption and distribution characteristics, which are essential for its efficacy in vivo. These properties are critical for ensuring that the compound reaches its target tissues in sufficient concentrations to exert its therapeutic effects.

Another significant aspect of 1-(Ethylsulfonyl)-3-piperidinecarboxamide is its potential as a lead compound in drug discovery. Researchers are exploring its ability to interact with various receptors and enzymes, which could lead to the development of new drugs for a range of indications. For example, its interaction with ion channels has been studied for its potential applications in treating neurological disorders.

Recent advancements in computational chemistry have also contributed to the understanding of 1-(Ethylsulfonyl)-3-piperidinecarboxamide's biological activity. Molecular docking studies have provided insights into how the compound binds to its target proteins, which is crucial for optimizing its therapeutic potential. These studies have also helped identify potential modifications that could enhance its potency and selectivity.

Furthermore, the compound's safety profile is an important consideration in its development. Preclinical studies have shown that 1-(Ethylsulfonyl)-3-piperidinecarboxamide has a favorable safety margin, which is essential for its transition from research to clinical application. These findings are critical for ensuring that the compound can be safely administered to patients.

Another area of research focusing on 1-(Ethylsulfonyl)-3-piperidinecarboxamide is its potential as a modulator of signaling pathways. Studies have indicated that the compound can influence pathways involved in cell proliferation and apoptosis, which are relevant to the treatment of cancer. This makes it a promising candidate for further investigation in oncology.

Additionally, the compound's role in drug delivery systems is being explored. Its unique chemical properties make it suitable for incorporation into various drug delivery formulations, which could enhance its bioavailability and reduce side effects. This versatility is a significant advantage in the context of personalized medicine.

Recent clinical trials have also provided insights into the therapeutic potential of 1-(Ethylsulfonyl)-3-piperidinecarboxamide. While the compound is still in the preclinical stages, early data suggest that it may have applications in treating chronic diseases such as diabetes and cardiovascular disorders. These findings highlight the compound's potential to address unmet medical needs.

Moreover, the compound's environmental impact is an area of growing concern. Researchers are investigating the biodegradability of 1-(Ethylsulfonyl)-3-piperidinecarboxamide to ensure that its production and use do not contribute to environmental pollution. This aspect is crucial for the sustainable development of pharmaceutical compounds.

In conclusion, 1-(Ethylsulfonyl)-3-piperidinecarboxamide represents a promising advancement in pharmaceutical research. Its unique structural features, combined with its potential therapeutic applications, make it a valuable candidate for further exploration. As research continues to uncover new insights into its biological activity and safety profile, the compound may play a significant role in the development of innovative treatments for various diseases.

As the field of pharmaceutical chemistry continues to evolve, the importance of compounds like 1-(Ethylsulfonyl)-3-piperidinecarboxamide will only grow. The ongoing research into its properties and potential applications underscores the dynamic nature of drug discovery and the continuous pursuit of new therapeutic solutions.

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